molecular formula C10H11ClN2O B2810206 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one CAS No. 1291488-16-8

3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one

Cat. No. B2810206
CAS RN: 1291488-16-8
M. Wt: 210.66
InChI Key: QZJGSLDHBOPDRJ-UHFFFAOYSA-N
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Description

3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CX-614 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one is not fully understood, but it is believed to act as a positive allosteric modulator of AMPA receptors in the brain. This results in an increase in synaptic plasticity and the strengthening of synaptic connections, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one are well-documented. This compound has been found to enhance long-term potentiation (LTP) and long-term depression (LTD) in the brain, which are important processes for learning and memory. It has also been shown to increase the release of glutamate, a neurotransmitter that is essential for synaptic plasticity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one in laboratory experiments include its well-established synthesis method, its ability to enhance synaptic plasticity, and its potential applications in the treatment of neurological conditions. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one. Some possible areas of investigation include its potential use in the treatment of other neurological conditions, such as depression and anxiety, and its potential applications in the field of cognitive enhancement. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one is a promising compound for use in scientific research. Its ability to enhance synaptic plasticity and improve cognitive function make it a potential treatment for a range of neurological conditions. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one involves the reaction of 4-chlorobenzaldehyde with methylamine and ethylglyoxalate. The resulting product is then subjected to a series of chemical reactions to produce the final compound. This synthesis method has been well-established and is widely used in scientific research.

Scientific Research Applications

3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of effects on the brain and nervous system, including enhancing synaptic plasticity and improving cognitive function. As a result, it has been investigated as a potential treatment for a range of neurological conditions, including Alzheimer's disease and schizophrenia.

properties

IUPAC Name

3-amino-4-(4-chlorophenyl)-1-methylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-13-9(8(12)10(13)14)6-2-4-7(11)5-3-6/h2-5,8-9H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJGSLDHBOPDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C1=O)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one

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